molecular formula C19H23N3O3 B2382483 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034501-83-0

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2382483
CAS No.: 2034501-83-0
M. Wt: 341.411
InChI Key: SPYODUIXRNOZTD-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylphenoxy group and a pyrimidin-4-yloxy pyrrolidinyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isopropylphenoxy Intermediate: This involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy halide.

    Pyrrolidinylation: The isopropylphenoxy halide is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl intermediate.

    Pyrimidinylation: The final step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy compound under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-5-yloxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both isopropylphenoxy and pyrimidin-4-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)15-3-5-16(6-4-15)24-12-19(23)22-10-8-17(11-22)25-18-7-9-20-13-21-18/h3-7,9,13-14,17H,8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYODUIXRNOZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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